molecular formula C9H16O B14460156 Cyclohexanone, 2-propyl-, (2S)- CAS No. 67113-13-7

Cyclohexanone, 2-propyl-, (2S)-

Cat. No.: B14460156
CAS No.: 67113-13-7
M. Wt: 140.22 g/mol
InChI Key: OCJLPZCBZSCVCO-QMMMGPOBSA-N
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Description

Cyclohexanone, 2-propyl-, (2S)- is an organic compound with the molecular formula C9H16O. It is a cyclic ketone with a propyl group attached to the second carbon of the cyclohexanone ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 2-propyl-, (2S)- can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with a propyl halide in the presence of a strong base. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of cyclohexanone, 2-propyl-, (2S)- often involves the catalytic hydrogenation of 2-propylcyclohexene. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired product. The reaction mixture is then subjected to fractional distillation to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-propyl-, (2S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-propylcyclohexanone oxime using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of cyclohexanone, 2-propyl-, (2S)- with reducing agents such as sodium borohydride or lithium aluminum hydride yields 2-propylcyclohexanol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions often require a catalyst or a strong base.

Major Products Formed

    Oxidation: 2-Propylcyclohexanone oxime

    Reduction: 2-Propylcyclohexanol

    Substitution: Depending on the nucleophile, products can include 2-propylcyclohexyl halides, amines, or ethers.

Scientific Research Applications

Cyclohexanone, 2-propyl-, (2S)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanone, 2-propyl-, (2S)- involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including:

    Enzyme Inhibition: The compound can inhibit certain enzymes by forming covalent bonds with their active sites.

    Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular processes.

    Metabolic Pathways: Cyclohexanone, 2-propyl-, (2S)- can be metabolized by enzymes, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Cyclohexanone, 2-propyl-, (2S)- can be compared with other similar compounds, such as:

    Cyclohexanone: The parent compound without the propyl group; used in similar applications but with different reactivity.

    2-Methylcyclohexanone: A similar ketone with a methyl group instead of a propyl group; exhibits different chemical and physical properties.

    2-Ethylcyclohexanone: Another analog with an ethyl group; used in various chemical syntheses and industrial processes.

Conclusion

Cyclohexanone, 2-propyl-, (2S)- is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structural properties and reactivity make it a valuable intermediate in various synthetic processes and research studies

Properties

CAS No.

67113-13-7

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(2S)-2-propylcyclohexan-1-one

InChI

InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h8H,2-7H2,1H3/t8-/m0/s1

InChI Key

OCJLPZCBZSCVCO-QMMMGPOBSA-N

Isomeric SMILES

CCC[C@H]1CCCCC1=O

Canonical SMILES

CCCC1CCCCC1=O

Origin of Product

United States

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